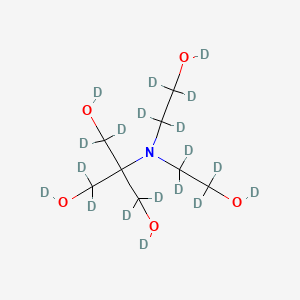
Ácido 3-amino-2-(2-cloroanilino)benzoico
Descripción general
Descripción
Synthesis Analysis
A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .Molecular Structure Analysis
The molecular structure of 3-Amino-2-(2-chloroanilino)benzoic acid can be viewed as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Actividad Tripanocida
Este compuesto ha mostrado potencial en el tratamiento de la enfermedad de Chagas, una enfermedad crónica causada por el parásito protozoo kineplástido Trypanosoma cruzi . Se ha descubierto que inhibe la trans-sialidasa (TS), una enzima que se ha convertido en un objetivo farmacológico para nuevos fármacos anti-Chagas .
Agentes Anti-Tripanosomales
Además de su actividad tripanocida, este compuesto también se ha utilizado como agente anti-tripanosomal . Tres compuestos que comparten un residuo de ácido para-aminobenzoico mostraron una potente actividad tripanocida, más potente que los fármacos comerciales nifurtimox y benznidazol .
Propiedades Anticancerígenas
Los compuestos de ácido para-aminobenzoico (PABA), incluido “Ácido 3-amino-2-(2-cloroanilino)benzoico”, han mostrado potencial como agentes anticancerígenos . Por ejemplo, se descubrió que el compuesto N-(4-((3-metoxifenil)carbamoil)fenil) nicotinamida tenía un notable efecto inhibitorio in vitro de VEGFR-2 .
Propiedades Anti-Alzheimer
Los compuestos de PABA también han mostrado potencial en el tratamiento de la enfermedad de Alzheimer . Se necesitan más investigaciones para evaluar la seguridad y la eficacia de estos compuestos en investigaciones clínicas .
Propiedades Antibacterianas
Los compuestos de PABA han demostrado propiedades antibacterianas, lo que sugiere su potencial como agentes terapéuticos en futuros ensayos clínicos .
Propiedades Antivirales
Estos compuestos también han mostrado propiedades antivirales, ampliando aún más sus posibles aplicaciones terapéuticas .
Propiedades Antioxidantes
Se ha observado que los compuestos de PABA tienen propiedades antioxidantes , lo que podría ser beneficioso en el tratamiento de diversas afecciones de salud.
Propiedades Antiinflamatorias
Por último, estos compuestos han demostrado propiedades antiinflamatorias , lo que sugiere su posible uso en el tratamiento de enfermedades inflamatorias.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(2-chloroanilino)benzoic acid is not well understood. However, it is believed that the compound may act as a chelating agent, binding to metal ions in the body and preventing them from participating in reactions. It is also believed to be involved in the regulation of enzyme activity and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-2-(2-chloroanilino)benzoic acid are not well understood. However, it is believed that the compound may have antioxidant activity and may be involved in the regulation of enzyme activity and gene expression. It may also have anti-inflammatory and antimalarial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Amino-2-(2-chloroanilino)benzoic acid in laboratory experiments include its low cost, easy availability, and wide range of applications. It is also relatively stable, non-toxic, and has a low melting point. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, making it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research involving 3-Amino-2-(2-chloroanilino)benzoic acid. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Further research could also explore its potential as an antioxidant, anti-inflammatory, and antimalarial agent. Additionally, research into its solubility in aqueous solutions could lead to new ways to use the compound in laboratory experiments.
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-2-(2-chloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-5-1-2-7-11(9)16-12-8(13(17)18)4-3-6-10(12)15/h1-7,16H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUDQFCNBSUBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=C2N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587533 | |
| Record name | 3-Amino-2-(2-chloroanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893613-01-9 | |
| Record name | 3-Amino-2-(2-chloroanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-(2-chlorophenylamino)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1612383.png)









